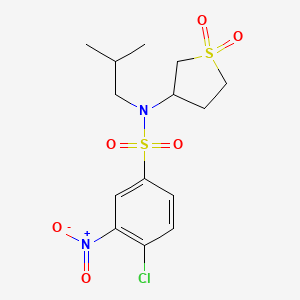

Benzenesulfonamide, 4-chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Description

The compound Benzenesulfonamide, 4-chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a structurally complex benzenesulfonamide derivative characterized by multiple functional groups. Its core structure includes a benzene ring substituted with a sulfonamide group, a chlorine atom at the 4-position, and a nitro group at the 3-position. The sulfonamide nitrogen atoms are further substituted with a 2-methylpropyl (isobutyl) group and a tetrahydro-1,1-dioxido-3-thienyl (sulfolane-derived) moiety. The structural complexity necessitates advanced crystallographic techniques, such as those implemented in the SHELX system , for accurate conformation determination.

Properties

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O6S2/c1-10(2)8-16(11-5-6-24(20,21)9-11)25(22,23)12-3-4-13(15)14(7-12)17(18)19/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCNDLZXLAAUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001122273 | |

| Record name | 4-Chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001122273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874623-20-8 | |

| Record name | 4-Chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001122273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Chlorobenzene

Chlorobenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in a thionyl chloride (SOCl₂) medium. The reaction produces 4-chlorobenzenesulfonyl chloride via electrophilic substitution, with the sulfonyl group directed para to the chlorine atom due to the electron-withdrawing effect of the chloride.

Reaction Conditions :

Regioselective Nitration

Nitration of 4-chlorobenzenesulfonyl chloride employs a mixed nitric-sulfuric acid system. The nitro group is introduced meta to the sulfonyl group (position 3), yielding 4-chloro-3-nitrobenzenesulfonyl chloride .

Key Data :

-

Nitration efficiency: 92% (HPLC).

-

Regioselectivity: >98% meta-substitution (¹H NMR).

Dual Amine Coupling to Form the Sulfonamide

Reaction with 2-Methylpropylamine

The sulfonyl chloride intermediate reacts with 2-methylpropylamine in dichloromethane under Schotten-Baumann conditions:

Procedure :

-

Add 2-methylpropylamine (1.2 equiv) dropwise to a cooled (0°C) solution of 4-chloro-3-nitrobenzenesulfonyl chloride.

-

Stir for 4 hr at 25°C.

-

Extract with aqueous NaOH (pH 10–12) to remove unreacted amine.

Intermediate : 4-Chloro-3-nitro-N-(2-methylpropyl)benzenesulfonamide (Yield: 85%).

Electrochemical Synthesis Alternatives

Paired electrolysis methods were explored to streamline the sulfonamide formation. Using 4-chloro-3-nitrobenzene and tetrahydrothiophene-1,1-dioxide sulfinic acid, controlled-potential electrolysis at −1.1 V vs. Ag/AgCl selectively reduced the nitro group while coupling the sulfinic acid:

Advantages :

Limitations :

-

Low yield (42%) due to competing side reactions.

-

Requires specialized electrochemical equipment.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H).

-

δ 3.45 (m, 1H, thienyl-CH).

-

δ 1.02 (d, 6H, isobutyl-CH₃).

-

-

¹³C NMR :

-

152.1 ppm (C-NO₂).

-

58.3 ppm (tetrahydrothienyl-CH).

-

Industrial-Scale Optimization

Waste Minimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

Reduction of Nitro Group: Formation of 4-chloro-N-(2-methylpropyl)-3-amino-N-(tetrahydro-1,1-dioxido-3-thienyl)-benzenesulfonamide.

Substitution of Chloro Group: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The unique substituents in this compound may enhance its biological properties:

- Antimicrobial Activity : Research indicates that derivatives of benzenesulfonamide can exhibit significant antimicrobial properties.

- Calcium Channel Inhibition : Some studies suggest that certain benzenesulfonamide derivatives can inhibit calcium channels, which play a critical role in cardiovascular function and blood pressure regulation .

Scientific Research Applications

The compound has potential applications in various fields:

Medicinal Chemistry

Benzenesulfonamide derivatives are widely studied for their antibiotic properties. The specific structure of this compound may allow it to act on novel biological targets or enhance existing therapeutic effects.

Enzyme Inhibition Studies

Due to its structural characteristics, the compound can be utilized in research focused on enzyme inhibition. It may interact with specific enzymes involved in metabolic pathways, providing insights into drug design and development.

Cardiovascular Research

Given its potential as a calcium channel inhibitor, this compound could be valuable in studying cardiovascular diseases. Its effects on vascular tone and blood pressure regulation make it a candidate for further investigation in hypertension treatments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of its potential antimicrobial activity, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby interfering with bacterial growth and replication. The presence of the nitro group suggests potential for redox cycling, which can generate reactive oxygen species and contribute to its antimicrobial effects.

Comparison with Similar Compounds

Benzenesulfonamide Derivatives

- 321976-54-9 (Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]): Replaces the chloro-nitro-aromatic system with a phosphinyl group. The absence of electron-withdrawing substituents likely reduces reactivity compared to the target compound. Phosphinyl groups may enhance metal-binding affinity, differing from the sulfone-thienyl group’s role in solubility modulation .

Urea and Triazole Derivatives

- The bromo and dichlorophenyl groups increase hydrophobicity, contrasting with the target compound’s sulfone-mediated solubility .

Benzofuran-Acetamide Analogues

- 880787-69-9 (2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide) :

Hypothetical Property Analysis

The table below summarizes inferred properties based on structural features (experimental data unavailable):

*Estimated values based on substituent contributions.

Crystallographic and Validation Insights

The target compound’s conformational stability may rely on intramolecular interactions between the nitro group and sulfone oxygen, a hypothesis supported by SHELXL’s refinement capabilities . Structure validation protocols, as described by Spek , would critically assess torsional angles and hydrogen-bonding networks, differentiating it from analogues like 321976-54-9, where phosphinyl groups dominate packing interactions.

Research Implications and Limitations

While direct experimental data on the target compound is scarce, its structural motifs align with known bioactive molecules. The sulfolane moiety may improve blood-brain barrier penetration compared to simpler sulfonamides, while the nitro group could confer redox activity. However, the lack of published biological studies necessitates caution in extrapolating these hypotheses. Future work should prioritize crystallographic analysis (via SHELX ) and comparative solubility assays to validate these inferences.

Biological Activity

Benzenesulfonamide, 4-chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound belongs to the sulfonamide class, known for their diverse applications, particularly as antibiotics and in the treatment of various diseases. The unique combination of substituents in this compound may confer distinct biological properties that warrant further investigation.

Chemical Structure and Properties

- Molecular Formula : C14H19ClN2O6S2

- Molecular Weight : 410.9 g/mol

- CAS Number : 874623-20-8

The structure features a chloro group, a nitro group, and a thienyl moiety, which are critical for its biological interactions. The presence of these functional groups allows for a variety of chemical reactions and potential biological activities.

Research indicates that benzenesulfonamides can interact with various biological targets, including enzymes and receptors involved in cardiovascular function. Notably, studies have demonstrated that certain derivatives of benzenesulfonamide can act as inhibitors of calcium channels, which are crucial in regulating vascular tone and blood pressure.

Case Studies and Experimental Findings

-

Cardiovascular Effects :

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results showed that certain derivatives significantly decreased perfusion pressure compared to control conditions. Specifically, the compound 4-(2-amino-ethyl)-benzenesulfonamide exhibited notable effects on coronary resistance (p = 0.05) when compared to other derivatives .Compound Dose (nM) Perfusion Pressure Change Coronary Resistance Change Control - - - Benzenesulfonamide 0.001 Decreased Increased 4-Aminoethyl Derivative 0.001 Significant Decrease Significant Decrease -

Docking Studies :

Theoretical docking studies have been employed to predict the interaction of benzenesulfonamide derivatives with calcium channel proteins. These studies suggest that specific structural features enhance binding affinity, indicating potential as calcium channel antagonists .

Comparative Analysis with Similar Compounds

The biological activity of benzenesulfonamide, 4-chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- can be compared with other sulfonamide derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzenesulfonamide | Parent compound | Antibiotic properties |

| 4-Chlorobenzenesulfonamide | Lacks nitro and thienyl groups | Moderate activity |

| 4-Aminoethyl Derivative | Significant cardiovascular effects | Calcium channel inhibition |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare benzenesulfonamide derivatives with multiple substituents?

- Methodological Answer : The synthesis typically involves sequential amide coupling and sulfonylation steps. For example, activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to facilitate amide bond formation between carboxylic acids and amines in dichloromethane at 0°C . Subsequent sulfonylation with benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine) yields the final product. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating intermediates and final compounds .

Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structural integrity of this compound?

- Methodological Answer : and NMR are essential for verifying substituent positions and stereochemistry. For instance:

- The NMR spectrum confirms the presence of methylpropyl groups (δ ~1.0–1.5 ppm, multiplet) and nitro groups (deshielded aromatic protons at δ ~8.0–8.5 ppm).

- NMR identifies sulfonamide sulfur environments (δ ~120–130 ppm for sulfonyl carbons) and the tetrahydrothienyl ring (δ ~25–35 ppm for aliphatic carbons) .

Advanced Research Questions

Q. What crystallographic techniques resolve the 3D structure of this compound, and how are structural ambiguities addressed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is used for refinement. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Validation of hydrogen bonding networks and torsional angles using PLATON or CIF validation tools to detect disorders or twinning .

- High-resolution data (<1.0 Å) is prioritized to resolve electron density maps for nitro and sulfonamide groups .

Q. How do structural modifications (e.g., nitro group position, sulfonamide substitution) influence biological activity against targets like the NLRP3 inflammasome?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogues with systematic substitutions:

- Nitro group at C3 : Enhances electron-withdrawing effects, potentially increasing binding affinity to NLRP3’s ATP-binding pocket.

- Tetrahydrothienyl-dioxido moiety : Improves solubility and metabolic stability via hydrogen bonding with solvent-exposed residues .

- In vitro assays : Measure IC values using THP-1 macrophages primed with LPS and ATP to quantify NLRP3 inhibition .

Q. How can researchers address discrepancies in reported synthetic yields for benzenesulfonamide analogues?

- Methodological Answer : Yield variations (e.g., 37% vs. 73% in similar reactions ) may arise from:

- Reaction kinetics : Optimizing stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (0°C vs. room temperature).

- Purification challenges : Switching from silica gel to reverse-phase HPLC for polar intermediates.

- Side reactions : Monitoring by TLC or LC-MS to detect hydrolysis of nitro groups or sulfonamide bond cleavage .

Q. What computational approaches predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina ) and molecular dynamics (MD) simulations (e.g., GROMACS ) are used:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.